molecular formula C8H4BrClF2O B14881585 1-(3-Bromophenyl)-2-chloro-2,2-difluoroethanone

1-(3-Bromophenyl)-2-chloro-2,2-difluoroethanone

Cat. No.: B14881585
M. Wt: 269.47 g/mol
InChI Key: QPMFSKZPYAZUPT-UHFFFAOYSA-N
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Description

1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone typically involves the reaction of 3-bromoacetophenone with chlorodifluoromethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted ethanones, while reduction typically produces alcohols.

Scientific Research Applications

1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents. Its structural features allow for modifications that can enhance the efficacy and selectivity of medical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone exerts its effects involves interactions with specific molecular targets. The compound’s halogen atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone can be compared with other halogenated ethanones, such as:

    1-(4-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone: Similar in structure but with the bromine atom in the para position, which may affect its reactivity and biological activity.

    1-(3-Chloro-phenyl)-2-bromo-2,2-difluoro-ethanone: The positions of the chlorine and bromine atoms are swapped, potentially altering its chemical properties and applications.

    1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethanone: Contains an additional fluorine atom, which can influence its stability and reactivity.

The uniqueness of 1-(3-Bromo-phenyl)-2-chloro-2,2-difluoro-ethanone lies in its specific halogenation pattern, which provides distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(3-bromophenyl)-2-chloro-2,2-difluoroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H

InChI Key

QPMFSKZPYAZUPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C(F)(F)Cl

Origin of Product

United States

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